
ssPalmO-Phe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ssPalmO-Phe: is an ionizable, disulfide-cleavable, proton-activated lipid-like material. It is primarily used in the formation of lipid nanoparticles for the delivery of various nucleic acids, including messenger RNA, small interfering RNA, and antisense oligonucleotides . This compound is known for its self-degradable properties, making it a valuable tool in gene therapy and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ssPalmO-Phe involves the incorporation of disulfide bonds and phenyl esters, along with tertiary amine groups . The preparation typically includes the following steps:
Formation of the lipid backbone: This involves the synthesis of the lipid-like structure with the desired functional groups.
Incorporation of disulfide bonds: Disulfide bonds are introduced to enable the self-degradable properties of the compound.
Addition of phenyl esters and tertiary amine groups: These groups are added to facilitate proton activation and endosomal escape.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Large quantities of the compound are synthesized in batch reactors.
Purification: The synthesized compound is purified using techniques such as chromatography to remove impurities.
Quality control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: ssPalmO-Phe undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions are commonly used to induce hydrolysis of the disulfide bonds.
Protonation: Acidic conditions, such as those found in endosomal environments, are used to protonate the tertiary amine groups.
Major Products Formed: The major products formed from the reactions of this compound include the degraded lipid fragments and the released nucleic acids, such as messenger RNA, small interfering RNA, or antisense oligonucleotides .
Scientific Research Applications
ssPalmO-Phe has a wide range of scientific research applications, including:
Gene Therapy: this compound is used to deliver nucleic acids for gene silencing and gene editing applications.
Vaccine Development: this compound is utilized in the development of RNA vaccines, providing a platform for the delivery of messenger RNA encoding antigenic proteins.
Biomedical Research: The compound is used in various biomedical research applications to study the delivery and efficacy of nucleic acid-based therapeutics.
Mechanism of Action
The mechanism of action of ssPalmO-Phe involves several key steps:
Encapsulation: this compound encapsulates nucleic acids within lipid nanoparticles.
Cellular Uptake: The lipid nanoparticles are taken up by cells through endocytosis.
Endosomal Escape: The protonation of tertiary amine groups under acidic conditions facilitates the escape of the nucleic acids from endosomes into the cytoplasm.
Release of Nucleic Acids: The hydrolysis of disulfide bonds leads to the degradation of the lipid nanoparticles and the release of the encapsulated nucleic acids.
Comparison with Similar Compounds
ssPalmO-Phe is unique compared to other similar compounds due to its self-degradable properties and proton-activated mechanism. Similar compounds include:
Properties
Molecular Formula |
C70H112N2O8S2 |
|---|---|
Molecular Weight |
1173.8 g/mol |
IUPAC Name |
[4-[2-[2-[1-[2-[2-[4-[2-[2-[4-[(Z)-octadec-9-enoyl]oxyphenyl]acetyl]oxyethyl]piperidin-1-yl]ethyldisulfanyl]ethyl]piperidin-4-yl]ethoxy]-2-oxoethyl]phenyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C70H112N2O8S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-67(73)79-65-39-35-63(36-40-65)59-69(75)77-55-47-61-43-49-71(50-44-61)53-57-81-82-58-54-72-51-45-62(46-52-72)48-56-78-70(76)60-64-37-41-66(42-38-64)80-68(74)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,35-42,61-62H,3-16,21-34,43-60H2,1-2H3/b19-17-,20-18- |
InChI Key |
VEBQYSNFOGTNHW-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC=C(C=C1)CC(=O)OCCC2CCN(CC2)CCSSCCN3CCC(CC3)CCOC(=O)CC4=CC=C(C=C4)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC=C(C=C1)CC(=O)OCCC2CCN(CC2)CCSSCCN3CCC(CC3)CCOC(=O)CC4=CC=C(C=C4)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate](/img/structure/B11931601.png)
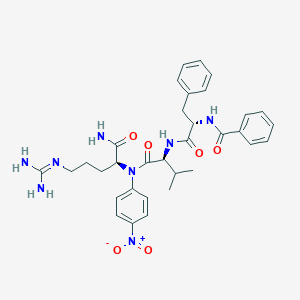
![[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium](/img/structure/B11931608.png)
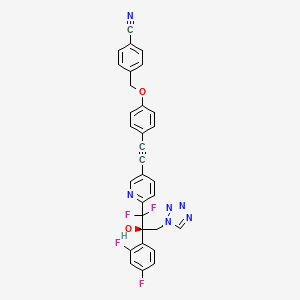
![but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)
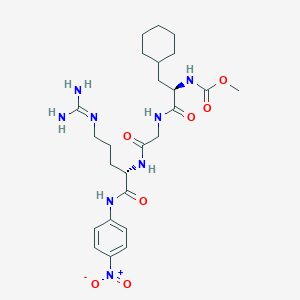
![2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate](/img/structure/B11931633.png)
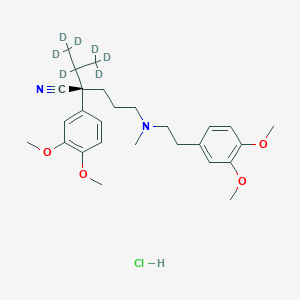
![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid](/img/structure/B11931653.png)
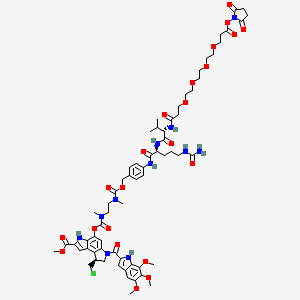

![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
![(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11931696.png)
